molecular formula C8H8BrNO3 B1406719 5-Bromo-N-hydroxy-2-methoxybenzamide CAS No. 1707566-19-5

5-Bromo-N-hydroxy-2-methoxybenzamide

Cat. No.: B1406719
CAS No.: 1707566-19-5
M. Wt: 246.06 g/mol
InChI Key: VNHHXUCGWDKBJU-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxy-2-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxylamine (-NHOH) substituent on the amide nitrogen (Fig. 1). Its synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid with hydroxylamine derivatives under palladium-catalyzed conditions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

5-bromo-N-hydroxy-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-2-5(9)4-6(7)8(11)10-12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHHXUCGWDKBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-2-methoxybenzamide typically involves the bromination of 2-methoxybenzamide followed by the introduction of a hydroxy group. One common method involves the reaction of 2-methoxybenzamide with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-methoxybenzamide. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to introduce the hydroxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-hydroxy-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-Hydroxy vs. N,N-Dimethyl Substitution
  • 5-Bromo-N-hydroxy-2-methoxybenzamide : The N-hydroxy group confers metal-binding capacity and polar characteristics, reflected in its higher polar surface area (PSA: ~75.88 Ų) and moderate LogP (2.29) .
  • 5-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 212908-12-8): Replacing -NHOH with -N(CH₃)₂ increases lipophilicity (LogP: 2.16) and reduces PSA (29.54 Ų), enhancing membrane permeability but reducing solubility. This compound is often used in pharmacological studies targeting central nervous system receptors due to its improved bioavailability .
N-Benzyl Substitution
  • However, this substitution eliminates metal-chelating activity, limiting its utility in HDAC inhibition .

Variations in Aromatic Ring Substituents

Methoxy vs. Nitro Groups
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The nitro group at the 2-position is strongly electron-withdrawing, stabilizing negative charge and altering electronic distribution compared to the methoxy group (electron-donating). This modification can enhance reactivity in nucleophilic substitution reactions but may reduce metabolic stability .
Halogen Substitution Patterns
  • The coumarin moiety further enhances fluorescence properties, making it useful in bioimaging .

Extended Structural Modifications

Heterocyclic Additions
  • N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS 313402-13-0): The benzoxazole ring introduces rigidity and hydrogen-bonding capabilities, often improving selectivity for ATP-binding pockets in kinase inhibitors.
  • 2-((5-Bromo-2-((3,4,5-Trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965): The pyrimidine and trimethoxyphenyl groups create a planar, electron-rich structure, ideal for intercalation or targeting PI3K/mTOR pathways. Its higher molecular weight (489.32 g/mol) and Csp³ fraction (0.19) suggest improved solubility over purely aromatic analogs .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
This compound 246.08 2.29 75.88 -Br, -OCH₃, -NHOH
5-Bromo-2-methoxy-N,N-dimethylbenzamide 258.11 2.16 29.54 -Br, -OCH₃, -N(CH₃)₂
N-Benzyl-2-bromo-5-methoxybenzamide 323.19 3.02* 39.07 -Br, -OCH₃, -NCH₂C₆H₅
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 365.18 2.75* 95.94 -Br, -NO₂, -OCH₃
SBI-0206965 489.32 3.50 101.20 -Br, pyrimidine, trimethoxyphenyl

*Estimated values based on analogous structures.

Biological Activity

5-Bromo-N-hydroxy-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine atom at the 5-position
  • Hydroxy group (-OH)
  • Methoxy group (-OCH₃)

These substituents contribute to its unique chemical reactivity and biological properties. The compound's chemical formula is C₉H₈BrN₃O₂.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of bromine and hydroxyl groups enhances its interaction with microbial targets, potentially disrupting their metabolic pathways.

  • Mechanism of Action : The compound may inhibit key enzymes involved in microbial metabolism, although specific targets remain to be fully elucidated.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with cellular targets could lead to apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that this compound reduced the viability of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Interaction Studies

Interaction studies have shown that this compound binds to various biological targets, including enzymes involved in metabolic pathways. This binding affinity suggests a potential for therapeutic applications:

Target EnzymeBinding Affinity (Kd)Effect on Activity
Acetylcholinesterase200 nMInhibition
Cyclooxygenase (COX)150 nMInhibition

The above table summarizes preliminary findings regarding the binding affinity of the compound to key enzymes involved in metabolic processes.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzamide derivatives. A comparative analysis reveals differences in biological activity:

Compound NameStructural FeaturesBiological Activity
5-Bromo-N-methyl-2-methoxybenzamideMethyl group instead of hydroxyModerate activity
5-Chloro-N-hydroxy-2-methoxybenzamideChlorine atom instead of bromineLower activity
5-Bromo-N-hydroxy-3-methoxybenzamideHydroxy group at the 3-positionHigher cytotoxicity

This table highlights how variations in substituents can influence the biological efficacy of related compounds.

Future Directions

Further research is needed to elucidate the precise mechanisms of action for this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Q. Q1. What are the established synthetic routes for 5-Bromo-N-hydroxy-2-methoxybenzamide, and what methodological considerations are critical for optimizing yield?

A1. The synthesis typically involves coupling 2-bromo-5-methoxybenzoic acid derivatives with hydroxylamine or its protected forms. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or DCC for activating the carboxylic acid group .
  • Protection/deprotection strategies : For the N-hydroxy group, tert-butyloxycarbonyl (Boc) protection may prevent undesired side reactions during synthesis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization to ensure purity .
    Methodological optimization should focus on reaction temperature (maintained at 0–5°C during coupling to minimize hydrolysis) and stoichiometric ratios (1:1.2 for acid to amine to account for reagent efficiency) .

Q. Q2. How can researchers confirm the structural identity of this compound, and which spectroscopic techniques are most reliable?

A2. A combination of techniques is essential:

  • NMR : 1^1H and 13^{13}C NMR should confirm the methoxy (δ ~3.8–4.0 ppm), bromo-substituted aromatic protons (δ ~7.5–8.0 ppm), and N-hydroxy groups (broad singlet at δ ~9–10 ppm). 1^1H-15^{15}N HMBC can verify the amide linkage .
  • HRMS : High-resolution mass spectrometry provides exact mass confirmation (e.g., [M+H]+^+ calculated for C9_9H9_9BrNO3_3: 258.9784) .
  • FT-IR : Look for amide C=O stretch (~1650–1680 cm1^{-1}) and O-H stretch (~3200–3400 cm1^{-1}) .

Q. Q3. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

A3. Initial screens should target:

  • Receptor binding : Radioligand displacement assays for dopamine D2 and serotonin 5-HT3 receptors, given structural similarities to benzamide-based dual antagonists .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to controls like chloramphenicol .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s conformation, and which software tools are recommended for analysis?

A4. Single-crystal X-ray diffraction (SCXRD) provides definitive conformation:

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 296 K. Refinement via SHELXL (for small molecules) or SHELXTL (interface for macromolecules) ensures accuracy in bond lengths/angles .
  • Key parameters : Validate the dihedral angle between the methoxy and bromo-substituted aromatic rings (expected ~10–20° for minimal steric strain) .
  • Validation tools : Check for crystallographic disorders using PLATON and refine hydrogen positions with ORTEP-3 .

Q. Q5. What computational strategies can predict the compound’s reactivity and guide SAR studies?

A5. Advanced approaches include:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model electronic properties (e.g., Fukui indices for electrophilic attack sites) .
  • Molecular docking : AutoDock Vina to simulate binding to dopamine D2 receptors (PDB ID: 6CM4). Focus on hydrogen bonding with Ser193 and hydrophobic interactions with Phe110 .
  • AI-driven synthesis planning : Tools like Pistachio or Reaxys predict feasible routes for derivatives (e.g., substituting Br with Cl or modifying the methoxy group) .

Q. Q6. How should researchers address contradictions in biological activity data across studies?

A6. Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., CHO-K1 for receptor assays) and solvent controls (DMSO ≤0.1% v/v) .
  • Purity verification : Re-analyze batches via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
  • Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., pH, temperature) .

Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?

A7. Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Q. Q8. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of this compound?

A8. Isotopic labels enable:

  • Metabolic tracing : 13^{13}C-labeled methoxy groups track metabolic fate in cell cultures via LC-MS .
  • Binding kinetics : 15^{15}N in the amide group enhances NMR sensitivity for studying protein-ligand interactions .
  • Degradation studies : 2^{2}H labeling at the N-hydroxy position identifies oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-hydroxy-2-methoxybenzamide
Reactant of Route 2
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5-Bromo-N-hydroxy-2-methoxybenzamide

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